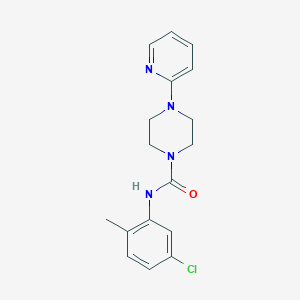![molecular formula C19H19BrN2O5S B5309247 N-[2-[(4-bromobenzoyl)amino]-3-(2-furyl)acryloyl]methionine](/img/structure/B5309247.png)
N-[2-[(4-bromobenzoyl)amino]-3-(2-furyl)acryloyl]methionine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-[(4-bromobenzoyl)amino]-3-(2-furyl)acryloyl]methionine, also known as BBAM, is a synthetic compound that has been of great interest in scientific research due to its potential therapeutic properties. BBAM is a derivative of methionine and has been shown to exhibit anti-inflammatory, anti-cancer, and anti-oxidant effects.
Mecanismo De Acción
The mechanism of action of N-[2-[(4-bromobenzoyl)amino]-3-(2-furyl)acryloyl]methionine is not fully understood. However, it has been suggested that N-[2-[(4-bromobenzoyl)amino]-3-(2-furyl)acryloyl]methionine may exert its anti-inflammatory effects by inhibiting the activation of NF-κB, a transcription factor that plays a key role in the production of pro-inflammatory cytokines. N-[2-[(4-bromobenzoyl)amino]-3-(2-furyl)acryloyl]methionine may also induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
N-[2-[(4-bromobenzoyl)amino]-3-(2-furyl)acryloyl]methionine has been shown to have several biochemical and physiological effects. In vitro studies have shown that N-[2-[(4-bromobenzoyl)amino]-3-(2-furyl)acryloyl]methionine can inhibit the proliferation of cancer cells and induce apoptosis. N-[2-[(4-bromobenzoyl)amino]-3-(2-furyl)acryloyl]methionine has also been shown to reduce the production of pro-inflammatory cytokines in vitro and in vivo. In addition, N-[2-[(4-bromobenzoyl)amino]-3-(2-furyl)acryloyl]methionine has been shown to have anti-oxidant properties, which may be useful in the treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[2-[(4-bromobenzoyl)amino]-3-(2-furyl)acryloyl]methionine in lab experiments is its synthetic nature, which allows for the production of high purity and high yield of the compound. N-[2-[(4-bromobenzoyl)amino]-3-(2-furyl)acryloyl]methionine has also been shown to exhibit a wide range of potential therapeutic properties, making it a versatile compound for scientific research. However, one limitation of using N-[2-[(4-bromobenzoyl)amino]-3-(2-furyl)acryloyl]methionine in lab experiments is its limited availability and high cost, which may limit its widespread use in research.
Direcciones Futuras
There are several future directions for the study of N-[2-[(4-bromobenzoyl)amino]-3-(2-furyl)acryloyl]methionine. One potential area of research is the development of N-[2-[(4-bromobenzoyl)amino]-3-(2-furyl)acryloyl]methionine as a cancer therapy. Further studies are needed to elucidate the mechanism of action of N-[2-[(4-bromobenzoyl)amino]-3-(2-furyl)acryloyl]methionine in cancer cells and to determine its efficacy in vivo. Another potential area of research is the use of N-[2-[(4-bromobenzoyl)amino]-3-(2-furyl)acryloyl]methionine in the treatment of inflammatory diseases. Studies are needed to determine the optimal dose and duration of N-[2-[(4-bromobenzoyl)amino]-3-(2-furyl)acryloyl]methionine treatment in order to achieve maximal anti-inflammatory effects. Finally, the potential use of N-[2-[(4-bromobenzoyl)amino]-3-(2-furyl)acryloyl]methionine as an anti-oxidant in the treatment of oxidative stress-related diseases should be further explored.
Métodos De Síntesis
The synthesis of N-[2-[(4-bromobenzoyl)amino]-3-(2-furyl)acryloyl]methionine involves the reaction of 4-bromobenzoyl chloride with methionine followed by the addition of 2-furancarboxaldehyde. The resulting compound is then purified through recrystallization. This synthesis method has been optimized to yield high purity and high yield of N-[2-[(4-bromobenzoyl)amino]-3-(2-furyl)acryloyl]methionine.
Aplicaciones Científicas De Investigación
N-[2-[(4-bromobenzoyl)amino]-3-(2-furyl)acryloyl]methionine has been extensively studied for its potential therapeutic properties. It has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. N-[2-[(4-bromobenzoyl)amino]-3-(2-furyl)acryloyl]methionine has also been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. In addition, N-[2-[(4-bromobenzoyl)amino]-3-(2-furyl)acryloyl]methionine has been shown to have anti-oxidant properties, which may be useful in the treatment of oxidative stress-related diseases.
Propiedades
IUPAC Name |
2-[[(E)-2-[(4-bromobenzoyl)amino]-3-(furan-2-yl)prop-2-enoyl]amino]-4-methylsulfanylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN2O5S/c1-28-10-8-15(19(25)26)21-18(24)16(11-14-3-2-9-27-14)22-17(23)12-4-6-13(20)7-5-12/h2-7,9,11,15H,8,10H2,1H3,(H,21,24)(H,22,23)(H,25,26)/b16-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWOVFJWAOGTDAQ-LFIBNONCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)NC(=O)C(=CC1=CC=CO1)NC(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCCC(C(=O)O)NC(=O)/C(=C\C1=CC=CO1)/NC(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(5-methylisoxazol-4-yl)sulfonyl]-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5309175.png)
![3-[(dimethylamino)methyl]-1-[3-(2-methyl-1H-benzimidazol-1-yl)propanoyl]-3-pyrrolidinol](/img/structure/B5309176.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-(4-methylphenyl)acetamide](/img/structure/B5309189.png)
![N-(2,4-dichloro-6-methylbenzyl)-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5309193.png)
![6-{[(3R*,3aR*,7aR*)-3-(2-methoxyphenyl)hexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]carbonyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B5309198.png)
![N-[2-(4-ethyl-4H-1,2,4-triazol-3-yl)ethyl]-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5309203.png)
![7-[3-(3-chloro-5-isoxazolyl)propanoyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5309207.png)
![1-[3-methyl-3-(5-methyl-2-furyl)butyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5309208.png)
![6-{[2,4-bis(dimethylamino)-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]carbonyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B5309216.png)
![4-[(3-{[(2-fluorophenyl)amino]carbonyl}-2-thienyl)amino]-4-oxobutanoic acid](/img/structure/B5309218.png)
![6-[2-(1-benzyl-1H-indol-3-yl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5309222.png)

![N-[1-(4-ethylphenyl)ethyl]-2-furamide](/img/structure/B5309234.png)
![2-chloro-N-[1-{[(4-methoxyphenyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide](/img/structure/B5309242.png)